molecular formula C14H15NO B1293607 2-Diphenylaminoethanol CAS No. 6315-51-1

2-Diphenylaminoethanol

Cat. No. B1293607
CAS RN: 6315-51-1
M. Wt: 213.27 g/mol
InChI Key: CMQZETQFZHIYJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-Diphenylaminoethanol involves various chemical reactions. For example, the synthesis of a Schiff base derivative was achieved with good yield using recrystallization techniques . Similarly, the reaction of (2-pyridylamino)diphenylborane with aldehydes and ketones indicates that 2-Diphenylaminoethanol could potentially be synthesized through reactions involving amines and carbonyl groups . The synthesis of 2-amino-2(diphenylamino)-propane-1,3-diol from 2-amino-2bromo-1,3-propane diol with diphenylamine in alcohol also provides a method that could be adapted for the synthesis of 2-Diphenylaminoethanol .

Molecular Structure Analysis

The molecular structure of compounds related to 2-Diphenylaminoethanol has been studied using various techniques. The gas-phase electron diffraction study of 1,2-diphenylethane provides information on the geometrical parameters that could be similar to those of 2-Diphenylaminoethanol . The crystal structure of 1,2-diphenoxyethane, which shares the diphenyl motif, offers insights into the possible conformational aspects of 2-Diphenylaminoethanol .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2-Diphenylaminoethanol show a range of reactivity. For instance, the reaction of (2-pyridylamino)diphenylborane with carbonyl compounds suggests that 2-Diphenylaminoethanol may also undergo addition reactions with electrophiles . The synthesis of Schiff base derivatives and the study of their intermolecular interactions provide a basis for predicting the reactivity of 2-Diphenylaminoethanol with various reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Diphenylaminoethanol can be inferred from related compounds. The rose-like odor of 2-Phenylethanol suggests that 2-Diphenylaminoethanol may also possess aromatic and olfactory properties . The crystal structure and molecular conformation studies of related compounds provide information on the potential solid-state properties of 2-Diphenylaminoethanol . The synthesis and characterization of 2-amino-2`(diphenylamino)-propane-1,3-diol, including spectroscopic analysis, offer insights into the spectroscopic features that 2-Diphenylaminoethanol may exhibit .

Scientific Research Applications

Antimicrobial Properties

2-Diphenylaminoethanol and its derivatives have shown potential as antimicrobial agents. A study highlighted the effectiveness of new chemicals containing two diphenylaminomethane groups, such as 1,2-bis[4-(3-methyl-alpha-aminobenzyl)phenoxy]ethane, in acting as fungicides and bactericides for agricultural or industrial purposes (Downs, 1972).

Neuropharmacological Research

In neuropharmacology, 2-Diphenylaminoethanol has been explored for its effects on neuronal activity. A study found that it antagonizes inhibition induced by γ-aminobutyric acid on Deiters neurones, providing insights into its potential impact on cerebellar disfacilitation and spinal monosynaptic reflexes (Kee et al., 1975).

Asymmetric Oxidation Catalysis

The compound has been utilized in catalysis, specifically in the asymmetric oxidation of alkyl aryl sulfides. Chiral N-alkyl-1,2-diphenylaminoethanol/titanium/water complexes showed promising results as efficient catalysts, influencing both reactivity and enantioselectivity in these reactions (Peng et al., 2003).

Fluorescence Imaging in Preclinical Studies

2-Diphenylaminoethanol, specifically in the form of DPBA (diphenylboric acid 2-aminoethyl ester), has been used in fluorescence imaging of flavonoids in preclinical studies. It provides a method to enhance the visibility of these compounds in microscopy, aiding in the investigation of their therapeutic potential (Ferrara & Thompson, 2019).

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted-N-glycolyl-1,2-diphenylaminoethanol derivatives from related compounds has been documented, expanding the range of potential applications in chemical synthesis and pharmaceutical research (Plumet et al., 1993).

Safety And Hazards

The safety data sheet for 2-Diphenylaminoethanol provides information about its hazards, including skin corrosion/irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(N-phenylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQZETQFZHIYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212497
Record name Diphenylaminoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Diphenylaminoethanol

CAS RN

6315-51-1
Record name 2-(Diphenylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6315-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylaminoethanol
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Record name 6315-51-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21083
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Record name Diphenylaminoethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(diphenylamino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIPHENYLAMINOETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
YG Peng, XM Feng, X Cui, YZ Jiang… - Synthetic …, 2003 - Taylor & Francis
… Citation7 (1S,2S)-1,2-Diphenylaminoethanol, which has the same chiral carbon backbone … )-, (1S,2S)-1,2-diphenylaminoethanol in the enantioselective oxidation of sulfides.Citation14 …
Number of citations: 9 www.tandfonline.com
B Alcaide, RF De la Pradilla… - The Journal of …, 1981 - ACS Publications
… Ph) there is a difference of 20 cm"1 between the value of Av for isomers a and ß on the one hand and y and on the other, which is of the order found for 1,2-diphenylaminoethanol (25 …
Number of citations: 21 pubs.acs.org
Y Qin, C Wang, Z Huang, X Xiao… - The Journal of Organic …, 2004 - ACS Publications
… Because a variety of protective groups at the nitrogen of 1,2-diphenylaminoethanol 1 12 with different sizes may induce different diastereoselectivities of 4,5-diphenyl-1,2,3-…
Number of citations: 29 pubs.acs.org
조병태, 전유성 - Bulletin of the Korean Chemical Society, 1996 - koreascience.kr
… that an erythro diphenyl oxazaborolidine, (4S,5R)-3-isopropyl-4,5diphenyl-1,3,2-oxazaborolidine (4d) generated from (1R,2S)-2N-monoisopropylamino-1,2-diphenylaminoethanol (5d)" …
Number of citations: 0 koreascience.kr
J Plumet, B López, A del Valle - Synthetic communications, 1993 - Taylor & Francis
N-substituted-N-glycolyl-1,2-diphenylaminoethanol derivatives were synthesized from the related N-substituted-1,2-diphenylaminoethanols by transformation into N-substituted-2,3-…
Number of citations: 3 www.tandfonline.com
TA Foglia, D Swern - The Journal of Organic Chemistry, 1969 - ACS Publications
… prepared from erpZ&ra-l,2-diphenylaminoethanol (4.25 g, 0.02 mol) and diethyl carbonate (40 g, 0.32 mol) by the method of Newman and Kutner.16 The crude product was …
Number of citations: 58 pubs.acs.org
조찬식, 이홍장, 이동엽, 심상철 - Bulletin of the Korean Chemical …, 1996 - koreascience.kr
… that an erythro diphenyl oxazaborolidine, (4Sf5Z?)-3-isopropyl-4,5diphenyl-1,3,2-oxazaborolidine (4d) generated from (12?,2S)-27V-monoisopropylamino-l,2-diphenylaminoethanol (5d…
Number of citations: 17 koreascience.kr
MF Shostakovskii, IA Chekulaeva - Bulletin of the Academy of Sciences of …, 1958 - Springer
… For investigation we took the vinyl ether of 2-diethylaminoethanol (2-vinyloxytriethylamine), the vinyl ether of 2-diphenylaminoethanol (N-2-vinyloxyethyldiphenylamine), and the trivinyl …
Number of citations: 3 link.springer.com
Z Tang, ZH Yang, XH Chen, LF Cun… - Journal of the …, 2005 - ACS Publications
… with acetone either by l-proline 5c,d or its derivatives and structural analogues, 7,8 with the exception of an N-substituted proline amide derived from (1S,2S)-1,2-diphenylaminoethanol …
Number of citations: 476 pubs.acs.org
Y Li, B He, B Qin, X Feng, G Zhang - The Journal of organic …, 2004 - ACS Publications
… Therefore, the correct assembly of the substituents and backbone of (1R,2S)-1,2-diphenylaminoethanol in the ligands is a key point for high reactivity and enantioselectivity of the …
Number of citations: 112 pubs.acs.org

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